molecular formula C9H10N2O2 B158058 3-oxo-N-(pyridin-2-yl)butanamide CAS No. 1657-28-9

3-oxo-N-(pyridin-2-yl)butanamide

Cat. No.: B158058
CAS No.: 1657-28-9
M. Wt: 178.19 g/mol
InChI Key: JSYFBSLKZLDZOC-UHFFFAOYSA-N
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Description

3-oxo-N-(pyridin-2-yl)butanamide is an organic compound with the molecular formula C9H10N2O2. It is also known by its systematic name, 3-oxo-N-2-pyridinylbutanamide . This compound is characterized by the presence of a pyridine ring attached to a butyramide group, making it a versatile molecule in various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

3-oxo-N-(pyridin-2-yl)butanamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as iron, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the metal ions and the nitrogen atoms in the pyridine ring of the compound. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have potential antitumor activity by forming complexes with iron, which may reduce toxicity towards healthy tissues while targeting cancer cells . This suggests that this compound can modulate cellular processes in a way that could be beneficial for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form coordination complexes with metal ions, such as iron, plays a significant role in its molecular mechanism of action . These complexes can alter the conformation and activity of enzymes, leading to changes in gene expression and metabolic pathways. The binding interactions between this compound and biomolecules are critical for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed that its effects on cellular function can vary, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage effects of this compound is crucial for its development as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s ability to form complexes with metal ions, such as iron, can influence metabolic flux and metabolite levels . These interactions can affect the overall metabolic pathways in which this compound is involved, potentially leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions can affect its localization and accumulation within specific tissues . Understanding how this compound is transported and distributed is important for determining its potential therapeutic applications and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interactions with biomolecules can direct it to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(pyridin-2-yl)butanamide typically involves the reaction of amines with β-keto esters. A general procedure includes charging a reaction vial with amines (1.0 mmol), ethyl acetoacetate (1.2 mmol), and HFIP (10 mmol). The reaction is carried out under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-oxo-N-(pyridin-2-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-oxo-N-(pyridin-2-yl)butanamide include:

  • 3-Oxo-N-2-pyridinylbutanamide
  • Butanamide, 3-oxo-N-2-pyridinyl-

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a butyramide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-oxo-N-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)6-9(13)11-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYFBSLKZLDZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168011
Record name 3-Oxo-N-2-pyridylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657-28-9
Record name N-(2-Pyridinyl)ketoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-N-2-pyridylbutyramide
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Record name 1657-28-9
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Record name 3-Oxo-N-2-pyridylbutyramide
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Record name 3-oxo-N-2-pyridylbutyramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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